molecular formula C17H23N5O3S B2680945 2-(4-ISOBUTYL-1,5-DIOXO-4,5-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2(1H)-YL)-N-(2-METHYL-2-PROPANYL)ACETAMIDE CAS No. 1189874-35-8

2-(4-ISOBUTYL-1,5-DIOXO-4,5-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2(1H)-YL)-N-(2-METHYL-2-PROPANYL)ACETAMIDE

Cat. No.: B2680945
CAS No.: 1189874-35-8
M. Wt: 377.46
InChI Key: TUJRUQCBVDGUDX-UHFFFAOYSA-N
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Description

2-(4-ISOBUTYL-1,5-DIOXO-4,5-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2(1H)-YL)-N-(2-METHYL-2-PROPANYL)ACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

The synthesis of 2-(4-ISOBUTYL-1,5-DIOXO-4,5-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2(1H)-YL)-N-(2-METHYL-2-PROPANYL)ACETAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the core structure.

    Introduction of the Isobutyl and Acetamide Groups:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2-(4-ISOBUTYL-1,5-DIOXO-4,5-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2(1H)-YL)-N-(2-METHYL-2-PROPANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(4-ISOBUTYL-1,5-DIOXO-4,5-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2(1H)-YL)-N-(2-METHYL-2-PROPANYL)ACETAMIDE has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: The compound may have applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-ISOBUTYL-1,5-DIOXO-4,5-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2(1H)-YL)-N-(2-METHYL-2-PROPANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

2-(4-ISOBUTYL-1,5-DIOXO-4,5-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2(1H)-YL)-N-(2-METHYL-2-PROPANYL)ACETAMIDE can be compared with other similar compounds, such as:

    Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine Derivatives: These compounds share the same core structure but differ in the substituents attached to the core.

    Isobutyl Derivatives: Compounds with isobutyl groups attached to different core structures.

    Acetamide Derivatives: Compounds with acetamide groups attached to various core structures.

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-tert-butyl-2-[8-(2-methylpropyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O3S/c1-10(2)8-20-14(24)13-11(6-7-26-13)22-15(20)19-21(16(22)25)9-12(23)18-17(3,4)5/h6-7,10H,8-9H2,1-5H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJRUQCBVDGUDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN(C3=O)CC(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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